molecular formula C46H48N12O9 B1193370 P13I

P13I

Cat. No.: B1193370
M. Wt: 912.965
InChI Key: DAKOVCJVMZQQAH-XMGIQNEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P13I is a proteolysis-targeting chimera (PROTAC) developed to address ibrutinib resistance in B-cell malignancies caused by the BTK C481S mutation. It consists of ibrutinib (a covalent BTK inhibitor) linked to pomalidomide (a cereblon [CRBN] E3 ligase ligand) via a polyethylene glycol (PEG) linker. This compound induces ubiquitination and proteasomal degradation of both wild-type and mutant BTK, bypassing the inhibitory limitations of ibrutinib .

  • Mechanism: this compound binds BTK and recruits CRBN, triggering ubiquitination and degradation via the ubiquitin-proteasome system (UPS). This degradation-dependent mechanism overcomes resistance caused by mutations that reduce ibrutinib binding .
  • Efficacy:
    • DC50 (50% degradation concentration): 9.2 nM (wild-type BTK), 30 nM (C481S BTK) .
    • GI50 (50% growth inhibition): 1.5 nM in HBL-1 cells (wild-type BTK), 28 nM in C481S BTK-expressing cells .
  • Selectivity: Minimal off-target effects on ITK, EGFR, or TEC kinases, reducing side effects compared to ibrutinib .
  • Pharmacokinetics: Requires intraperitoneal administration (33 mg/kg, thrice daily) for sustained BTK degradation in mice .

Properties

Molecular Formula

C46H48N12O9

Molecular Weight

912.965

IUPAC Name

4-((2-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1

InChI Key

DAKOVCJVMZQQAH-XMGIQNEDSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCOCCOCCN4N=NC(C(N5C[C@H](N6N=C(C7=CC=C(OC8=CC=CC=C8)C=C7)C9=C(N)N=CN=C96)CCC5)=O)=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P13I;  P-13I;  P 13I

Origin of Product

United States

Comparison with Similar Compounds

MT-802

MT-802 is a CRBN-dependent BTK degrader structurally similar to P13I but optimized for reversible binding .

Parameter This compound MT-802
Target BTK (wild-type and C481S) BTK (wild-type and C481S)
DC50 9.2 nM (wild-type) 9.1 nM (wild-type)
Max Degradation 89% at 100 nM >99% at 250 nM
Binding Type Covalent (acrylamide retained) Reversible (acrylamide removed)
C481S Efficacy DC50 = 30 nM Similar potency to wild-type
Linker Optimization C4 attachment C5 attachment allows shorter linker
VHL Derivatives Not reported Modest degradation

Key Findings :

  • However, this compound achieves significant degradation at lower concentrations (10–100 nM vs. 250 nM for MT-802) .

L18I

L18I is a second-generation BTK PROTAC derived from this compound, replacing pomalidomide with lenalidomide to improve solubility .

Parameter This compound L18I
E3 Ligand Pomalidomide Lenalidomide
Solubility Low (requires formulation) High (PBS-compatible)
DC50 9.2–30 nM <50 nM (multiple mutants)
In Vivo Efficacy BTK ablated in lymph nodes Rapid tumor regression (63% at 100 mpk)
Dosing 33 mg/kg, thrice daily 30–100 mpk, single dose

Key Findings :

  • L18I’s enhanced solubility enables better pharmacokinetics and in vivo tumor suppression compared to this compound .

RC-1125 and RC-3126

These reversible covalent PROTACs address limitations of covalent binders like this compound by allowing PROTAC recycling .

Parameter This compound RC-1125/RC-3126
Binding Type Irreversible covalent Reversible covalent
Efficacy DC50 = 9.2 nM Enhanced degradation cycles
Selectivity High Improved due to transient binding

Key Findings :

  • Reversible engagement may increase degradation efficiency and reduce off-target effects .

Non-Covalent PROTACs (RN486/CGI1746-based)

These use non-covalent BTK inhibitors (e.g., RN486, CGI1746) to avoid covalent binding liabilities .

Parameter This compound RN486/CGI1746 PROTACs
Binding Type Covalent Non-covalent
Advantages Potent degradation No risk of irreversible off-target binding

Key Findings :

  • Non-covalent designs may offer better safety profiles but require optimization for potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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P13I
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